molecular formula C8H15ClO3 B3283612 3-Chloro-4,4-diethoxybutan-2-one CAS No. 77070-88-3

3-Chloro-4,4-diethoxybutan-2-one

Cat. No.: B3283612
CAS No.: 77070-88-3
M. Wt: 194.65 g/mol
InChI Key: TVNGLYDWUQQPFA-UHFFFAOYSA-N
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Description

3-Chloro-4,4-diethoxybutan-2-one is an organic compound with the molecular formula C8H15ClO3 It is a chlorinated ketone with two ethoxy groups attached to the butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4,4-diethoxybutan-2-one typically involves the chlorination of 4,4-diethoxybutan-2-one. One common method is the reaction of 4,4-diethoxybutan-2-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

4,4-diethoxybutan-2-one+SOCl2This compound+SO2+HCl\text{4,4-diethoxybutan-2-one} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4,4-diethoxybutan-2-one+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,4-diethoxybutan-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products

    Nucleophilic Substitution: Formation of substituted derivatives like 3-azido-4,4-diethoxybutan-2-one.

    Reduction: Formation of 3-chloro-4,4-diethoxybutan-2-ol.

    Oxidation: Formation of 3-chloro-4,4-diethoxybutanoic acid.

Scientific Research Applications

3-Chloro-4,4-diethoxybutan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or reagent in enzymatic studies.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4,4-diethoxybutan-2-one depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    4,4-Diethoxybutan-2-one: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

    3-Bromo-4,4-diethoxybutan-2-one: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and reaction conditions.

    3-Chloro-4,4-dimethoxybutan-2-one: Similar structure but with methoxy groups instead of ethoxy groups, influencing its solubility and reactivity.

Uniqueness

3-Chloro-4,4-diethoxybutan-2-one is unique due to the presence of both chlorine and ethoxy groups, which confer distinct reactivity and chemical properties. This combination allows for versatile applications in various chemical reactions and industrial processes.

Properties

IUPAC Name

3-chloro-4,4-diethoxybutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO3/c1-4-11-8(12-5-2)7(9)6(3)10/h7-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNGLYDWUQQPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C(=O)C)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of BF3.Et2O (9.35 mL; 108 mmol; 2 eq.) in DCM (100 mL) was added dropwise at −30° C. over 50 minutes to diethoxymethoxy-ethane (18 mL; 108 mmol; 2 eq.). The reaction mixture was stirred at this temperature for a further 40 minutes then allowed to return to room temperature and was stirred at room temperature for 1 hour. After cooling down to −78° C., 1-chloro-propan-2-one (4.3 mL; 54 mmol; 1 eq.) was added dropwise followed by DIEA (28 mL; 162 mmol; 3 eq.) at such a rate to keep the temperature below −70° C. The resulting mixture was stirred at −70° C. for one hour then poured onto sat. aq. NaHCO3. The two layers were separated and the aqueous phase extracted with DCM. The combined organics were washed with cold diluted H2SO4 then water, dried over magnesium sulfate and concentrated in vacuo to afford the title compound (6 g, 48%) as a brown oil which was used without further purification. 1H NMR (DMSO-d6) δ 4.81 (d, J=6.0 Hz, 1H), 4.64 (d, J=6.0 Hz, 2H), 3.70-3.44 (m, 4H), 2.25 (s, 3H), 1.30-1.17 (m, 6H).
Quantity
9.35 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
28 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
48%

Synthesis routes and methods II

Procedure details

To a solution of 2.30 g of sodium metal in 180 ml ethanol, cooled in an ice-bath is added dropwise a solution of 13.90 g (0.10 mole) 1,2-dichloro-1-buten-3-one in 20 ml ethanol. The mixture is stirred for 2 hours, acidified with glacial acetic acid (4 ml) and the precipitated salt removed by filtration, washing with ethanol. The filtrate is concentrated in vacuo, the residue slurried in ethyl ether and filtered to remove salt. The ether is evaporated in vacuo and the residual oil is distilled to yield 12.49 g (64%) of the title compound, B.P. 52° C. at 1.5 torr. 1H-NMR (CDCl3) ppm (delta): 1.17 (t, 3H), 1.22 (t, 3H), 2.30 (s, 3H), 3.63 (m, 4H), 4.18 (d, 1H), 4.68 (d, 1H).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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